2-chloro-N-(2-chloro-4-fluorophenyl)propanamide
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Overview
Description
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide is an organic compound with the molecular formula C9H8Cl2FNO. It is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide are currently unknown. This compound is structurally similar to 2-chloro-4-fluorophenol , which has been used in the enzymatic production of fluorocatechols . .
Mode of Action
Given its structural similarity to 2-chloro-4-fluorophenol , it may interact with enzymes involved in the production of fluorocatechols
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria
Pharmacokinetics
Given its structural similarity to 2-chloro-4-fluorophenol , it may have similar ADME properties.
Result of Action
Given its structural similarity to 2-chloro-4-fluorophenol , it may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-4-fluorophenyl)propanamide typically involves the reaction of 2-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and involves the following steps :
- Dissolve 2-chloro-4-fluoroaniline in an inert solvent.
- Add triethylamine to the solution as an acid-binding agent.
- Slowly add chloroacetyl chloride to the mixture while maintaining the temperature.
- Allow the reaction to proceed for several hours.
- Wash the reaction mixture with water to remove any by-products.
- Isolate the product by evaporating the solvent.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the recovery and reuse of solvents and reagents are crucial for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-cyclopropyl-4-fluorobenzamide: Contains a cyclopropyl group and a benzamide moiety.
4-chloro-2-fluorobenzenemethanol: Similar aromatic structure but with different functional groups.
Uniqueness
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A chloro group,
- A fluorophenyl moiety,
- An amide functional group.
The chemical formula is C9H9Cl2FNO, with a molecular weight of approximately 233.09 g/mol. The presence of halogen atoms (chlorine and fluorine) is significant as they can enhance the compound's biological activity through electronic effects and steric properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-chloro-4-fluoroaniline and appropriate acylating agents.
- Reaction Conditions : The reaction is generally carried out in organic solvents (like dichloromethane) under controlled temperatures to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4.69μM to 22.9μM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
- The compound also demonstrated activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation. The mechanism of action is thought to involve:
- Interaction with cellular receptors,
- Inhibition of key metabolic pathways associated with tumor growth .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Efficacy : A recent investigation highlighted its effectiveness against multi-drug resistant strains, suggesting a role in developing new antibiotics .
- Anticancer Mechanisms : In vitro assays demonstrated that the compound could inhibit cell growth in various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl ring can enhance biological activity, emphasizing the importance of structural optimization in drug development .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(12)4-7(8)11/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJQRDCXOFVULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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